Unii-FA26VP94XR

描述

Tetrahydrocurcumin Monoglucuronide is a metabolite of Curcumin, a derivative with potential to be an antioxidant and anti-inflammatory agent.

科学研究应用

纳米颗粒合成的进展

最近的研究突出了新材料在化学研究中的重要性,对各行业的发展至关重要,包括技术行业。无机纳米颗粒的发展是一个关键领域,在电子等领域具有重要影响。这与科学发现和技术发展的更广泛趋势相一致 (Cushing, Kolesnichenko, & O'Connor, 2004)。

环境建模中的协作环境

使用协作工作环境对管理大型科学应用至关重要。例如,统一空气污染模型(UNI-DEM)展示了协作环境如何显著增强科学研究中的开发和实验过程 (Şahin, Weihrauch, Dimov, & Alexandrov, 2009)。

大学纳米卫星项目

大学纳米卫星项目(UNP)展示了学术研究与航空航天技术进步的整合。这一倡议展示了教育项目在学术研究和实际应用之间架起桥梁的潜力,促进新技术的发展 (Hunyadi, Ganley, Peffer, & Kumashiro, 2004)。

增强基因组研究

PhenX Toolkit项目通过为各种研究领域提供成熟的测量方法,显著促进了基因组研究领域。这有助于在研究中进行复制和验证,促进数据协调,增强基因组研究的影响 (Hamilton et al., 2011)。

将研究转化为创新

国家大学发明家和创新者联盟(NCIIA)在将科学研究转化为实际创新方面发挥着关键作用。他们提供培训和支持的方法与将基础研究转化为可部署技术以造福社会的需求相吻合 (Giordan, Shartrand, Steig, & Weilerstein, 2011)。

科学制造实验室的作用

制造实验室(FabLabs),尤其是学术机构内的实验室,已成为将创意想法转化为现实应用的重要工具。这些实验室提供数字工具用于原型制作,支持物理和数学教育中的想法演变,以及社区发展 (Fonda & Canessa, 2015)。

对科学研究的投资

投资科学研究的论点得到了强有力的支持,因为它有潜力揭示宇宙的奥秘并创造有益的技术。这种投资被视为推动人类知识进步和创造财富的关键 (Press, 2013)。

作用机制

Target of Action

Tetrahydrocurcumin monoglucuronide primarily targets inflammatory pathways . It has been shown to inhibit the production of TNF-α and IL-6, key cytokines involved in the inflammatory response .

Mode of Action

The compound interacts with its targets by modulating their activity. It inhibits the production of TNF-α and IL-6, thereby reducing inflammation . The exact molecular interactions between the compound and its targets are still under investigation.

Biochemical Pathways

Tetrahydrocurcumin monoglucuronide affects various signaling transduction pathways, including MAPK, JAK/STAT, NF-κB, Nrf2, PI3K/Akt/mTOR, AMPK, and Wnt/β-catenin . By modulating these pathways, it exerts a wide range of biological activities and has significant treatment effects on diseases .

Pharmacokinetics

As a major active metabolite of curcumin, tetrahydrocurcumin monoglucuronide has higher bioavailability and stability than curcumin . This improved bioavailability enhances its therapeutic potential.

Result of Action

The molecular and cellular effects of tetrahydrocurcumin monoglucuronide’s action are diverse, given its wide range of biological activities. It has significant treatment effects on various diseases, including neurological disorders, metabolic syndromes, cancers, and inflammatory diseases .

生化分析

Biochemical Properties

Tetrahydrocurcumin monoglucuronide exhibits potent antioxidant effects . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . For instance, it has been shown to modulate various signaling transduction pathways, including MAPK, JAK/STAT, NF-κB, Nrf2, PI3K/Akt/mTOR, AMPK, Wnt/β-catenin .

Cellular Effects

Tetrahydrocurcumin monoglucuronide has been shown to have a wide range of effects on various types of cells and cellular processes . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to exert anti-cancer effects by modulating oxidative stress, xenobiotic detoxification, inflammation, proliferation, metastasis, and programmed cell death .

Molecular Mechanism

The molecular mechanism of action of Tetrahydrocurcumin monoglucuronide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the activation of caspase-3 and -9, key enzymes involved in apoptosis .

Temporal Effects in Laboratory Settings

The effects of Tetrahydrocurcumin monoglucuronide can change over time in laboratory settings . It has been shown to have good chemical stability

Dosage Effects in Animal Models

The effects of Tetrahydrocurcumin monoglucuronide can vary with different dosages in animal models . For instance, it has been shown to exert significant and dose-dependent inhibitions on inflammation in mice

Metabolic Pathways

Tetrahydrocurcumin monoglucuronide is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

Tetrahydrocurcumin monoglucuronide is transported and distributed within cells and tissues

属性

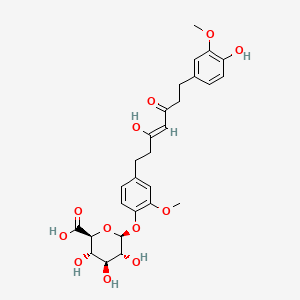

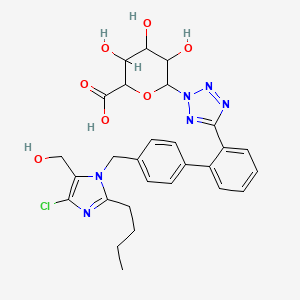

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(Z)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxohept-3-enyl]-2-methoxyphenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h5-6,9-13,22-25,27,29-33H,3-4,7-8H2,1-2H3,(H,34,35)/b17-13-/t22-,23-,24+,25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENYBFGBLPXEGE-WMFRBCPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(=O)C=C(CCC2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)CCC(=O)/C=C(/CCC2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)\O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227466-74-2 | |

| Record name | Tetrahydrocurcumin beta-O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227466742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROCURCUMIN .BETA.-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA26VP94XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

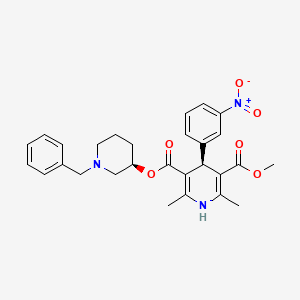

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

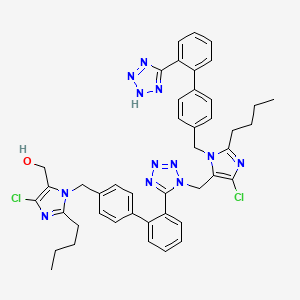

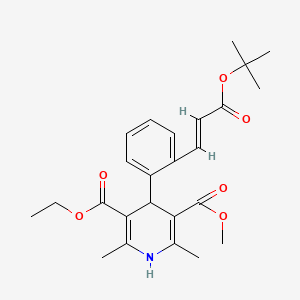

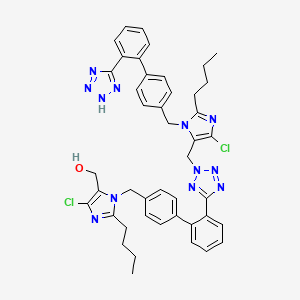

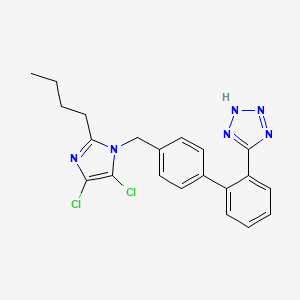

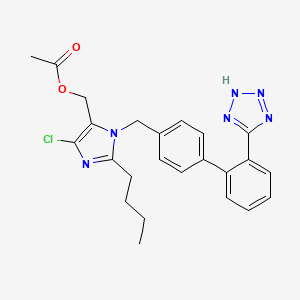

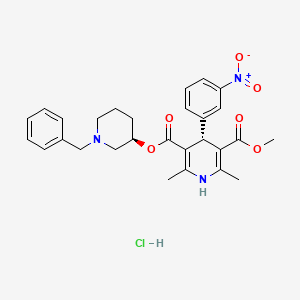

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B600980.png)

phosphoryl]acetic acid](/img/structure/B601002.png)